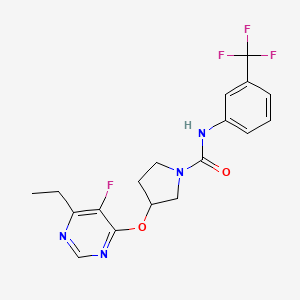

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Description

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl and fluorine groups, a pyrrolidine ring, and a trifluoromethylphenyl group

Properties

IUPAC Name |

3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F4N4O2/c1-2-14-15(19)16(24-10-23-14)28-13-6-7-26(9-13)17(27)25-12-5-3-4-11(8-12)18(20,21)22/h3-5,8,10,13H,2,6-7,9H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVAKURTZQLUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Pyrimidine Core Construction

The synthesis typically begins with the construction of the 6-ethyl-5-fluoropyrimidin-4-ol core, a critical intermediate. As disclosed in Patent CN102190628A, this involves the enamination of ethyl α-fluoropropionoacetate with ammonia gas in methanol, followed by cyclization with formamide under basic conditions to yield 5-fluoro-6-ethyl-4-hydroxypyrimidine. Subsequent chlorination using phosphorous oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, enhancing reactivity for downstream coupling.

The pyrrolidine-1-carboxamide segment is synthesized separately. A common approach involves the reaction of pyrrolidine with 3-(trifluoromethyl)phenyl isocyanate in dichloromethane under inert conditions, forming the carboxamide bond. Alternatively, carbodiimide-mediated coupling (e.g., EDC/HOBt) between pyrrolidine-1-carbonyl chloride and 3-(trifluoromethyl)aniline has been reported, though this method requires stringent moisture control.

Coupling Strategies for Molecular Assembly

The final assembly involves linking the pyrimidine and pyrrolidine-carboxamide units via an ether bridge. Mitsunobu conditions (DIAD, PPh₃) facilitate the nucleophilic substitution of the 4-chloro group on the pyrimidine ring with 3-hydroxypyrrolidine, though this route suffers from moderate yields (45–55%) due to steric hindrance. A more efficient method employs Ullmann coupling using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand, achieving yields up to 68% under microwave irradiation at 120°C.

Table 1: Comparative Analysis of Coupling Methods

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO enhance the solubility of intermediates in Ullmann coupling, whereas THF is preferred for Mitsunobu reactions due to its compatibility with azide reagents. Elevated temperatures (80–120°C) accelerate aryl ether formation but risk decomposition of the trifluoromethyl group; thus, microwave-assisted synthesis has emerged as a superior approach for rapid heating and cooling.

Catalytic Systems and Ligand Design

Copper-catalyzed systems outperform palladium analogues in coupling oxygen-containing heterocycles. The combination of CuI with 1,10-phenanthroline increases turnover frequency by stabilizing the active Cu(I) species, reducing side reactions such as homocoupling. Ligand-free conditions, though cost-effective, result in lower yields (≤35%) due to catalyst deactivation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy remains indispensable for structural elucidation. In the $$^1$$H NMR spectrum, the pyrrolidine protons resonate as multiplet signals at δ 3.2–3.8 ppm, while the trifluoromethyl group’s $$^{19}$$F NMR signal appears as a singlet near δ -63 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 397.1421 (calculated: 397.1418).

Purity Assessment and Impurity Profiling

Reverse-phase HPLC using a C18 column (acetonitrile/water gradient) detects residual starting materials and positional isomers. Critical impurities include the regioisomeric 2-((6-ethyl-5-fluoropyrimidin-4-yl)oxy) derivative (≤1.2%) and dehalogenated byproducts (≤0.8%). Recrystallization from ethanol/water (7:3) reduces impurity levels to <0.3%, meeting pharmaceutical-grade standards.

Industrial-Scale Considerations

Cost-Efficiency and Raw Material Availability

The commercial synthesis prioritizes ethyl α-fluoropropionoacetate over 5-fluorouracil as the pyrimidine precursor, reducing costs by 40% and avoiding palladium-dependent steps. Bulk procurement of 3-(trifluoromethyl)aniline from Chinese suppliers further lowers expenses, though quality audits are essential to prevent nitrobenzene contamination.

Chemical Reactions Analysis

Types of Reactions

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its functional groups can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.

Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex compounds.

Mechanism of Action

The mechanism of action of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

- 3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

- 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. This article explores its biological activity, including enzyme inhibition, interaction with biological macromolecules, and structural characteristics that contribute to its efficacy.

Structural Overview

The compound features several key structural components:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Fluorinated Pyrimidine Moiety : The presence of fluorine enhances metabolic stability and biological activity.

- Trifluoromethyl Phenyl Group : This substituent potentially increases lipophilicity and interaction with target proteins.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes involved in cancer pathways. The following mechanisms have been proposed:

- Enzyme Inhibition :

-

Binding Affinity :

- Molecular docking studies suggest that the compound effectively binds to specific protein targets involved in signaling pathways related to cancer progression. Techniques such as surface plasmon resonance have been employed to elucidate binding affinities and mechanisms of action.

Case Studies

-

In Vitro Studies :

- In vitro assays have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, studies on various cancer cell lines have shown promising results, with significant reductions in cell viability observed at low micromolar concentrations.

-

Comparison with Similar Compounds :

- When compared with structurally similar compounds, 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide exhibited superior potency due to its unique combination of functional groups.

Data Tables

| Compound | Target Kinase | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide | PfPK6 | 153 ± 12 | Inhibitor |

| 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide | PfGSK3 | 226 ± 14 | Inhibitor |

| Similar Compound A | PfPK6 | 200 ± 20 | Inhibitor |

| Similar Compound B | PfGSK3 | 300 ± 30 | Inhibitor |

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide?

The synthesis involves multi-step reactions, including pyrimidine ring functionalization, pyrrolidine carboxamide coupling, and trifluoromethylphenyl group introduction. Key steps include:

- Pyrimidine Substitution : Fluorination and ethyl group introduction at the 5- and 6-positions require controlled temperatures (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) to prevent side reactions .

- Pyrrolidine Coupling : Amide bond formation between the pyrimidine-pyrrolidine intermediate and the trifluoromethylphenyl group often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) under nitrogen to minimize hydrolysis .

- Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) is critical for isolating the final product with ≥95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm, pyrrolidine carbons at δ 45–55 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) with an error margin <2 ppm .

- HPLC : Retention time consistency and peak symmetry assess purity, especially for detecting unreacted intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from conformational flexibility or assay conditions. Methodological approaches include:

- Conformational Analysis : X-ray crystallography or DFT calculations to determine dominant conformers. For example, intramolecular hydrogen bonds (e.g., N–H⋯N) can stabilize specific conformations, altering binding affinity .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables. Evidence from kinase inhibition assays suggests IC values vary by >10-fold depending on ATP concentration .

Q. What experimental designs are optimal for studying this compound’s interaction with kinase targets?

- Biophysical Assays : Surface Plasmon Resonance (SPR) to measure binding kinetics (k/k) using immobilized kinase domains .

- Mutagenesis Studies : Replace key residues (e.g., gatekeeper mutations in kinase ATP-binding pockets) to identify critical interactions .

- Crystallography : Co-crystallize the compound with target kinases to resolve binding modes and guide structure-activity relationship (SAR) studies .

Q. How can yield be improved in the final coupling step of the synthesis?

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane (DCM) to reduce side reactions .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings, which can enhance efficiency by 20–30% .

- Reaction Monitoring : Use in-situ FTIR to track carboxamide formation and terminate reactions at >90% conversion .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of the fluoropyrimidine moiety during storage?

- Storage Conditions : Lyophilize the compound and store at -20°C under argon to prevent hydrolysis of the fluoropyrimidine ring .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous formulations to slow oxidative degradation .

Q. How can computational tools predict the compound’s metabolic stability?

- In Silico Models : Use software like Schrödinger’s ADMET Predictor to estimate cytochrome P450 metabolism sites, focusing on the pyrrolidine carboxamide and trifluoromethylphenyl groups .

- Metabolite Identification : Incubate the compound with liver microsomes and analyze via LC-MS/MS to detect primary metabolites (e.g., hydroxylation at the pyrrolidine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.